Ballotinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ballotinone is a naturally occurring diterpenoid compound found in the plant Ballota nigra . This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ballotinone can be synthesized through organic synthesis methods involving the extraction and purification from Ballota nigra . The extraction process typically involves using solvents like methanol or ethanol to isolate the compound from plant material. Further purification steps may include chromatographic techniques to achieve a high-purity product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale extraction and purification processes. These methods are optimized to ensure the efficient recovery of this compound from plant sources while maintaining its structural integrity and biological activity.
Chemical Reactions Analysis
Types of Reactions: Ballotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Chemistry: Ballotinone serves as a precursor for the synthesis of other bioactive compounds and is used in chemical research to study diterpenoid structures and reactions.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a bioactive agent in biological studies.
Medicine: this compound exhibits pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities. It has also shown potential in cancer research, particularly in inhibiting the activity of the HPV virus protein E6, which plays a role in cervical cancer.
Industry: The compound is used in the development of natural products and herbal medicines derived from Ballota nigra .
Mechanism of Action
The mechanism by which ballotinone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to inhibit the activity of the HPV virus protein E6 by binding to its active site. This interaction prevents the formation of the p53-HPV oncoprotein complex, which is crucial for the molecular genesis of cervical cancer.
Comparison with Similar Compounds
Ballotinone is compared with other similar diterpenoids, such as marrubiin and ballonigrin . These compounds share structural similarities but exhibit different biological activities and properties. This compound's unique ability to inhibit the HPV virus protein E6 sets it apart from other diterpenoids and highlights its potential as a therapeutic agent.
List of Similar Compounds
Marrubiin
Ballonigrin
Other diterpenoids from Ballota nigra
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
61289-05-2 |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,4S,8S,9R,10S,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,11-dione |
InChI |
InChI=1S/C20H26O5/c1-12-14(21)15-16-18(2,17(22)25-15)7-4-8-19(16,3)20(12,23)9-5-13-6-10-24-11-13/h6,10-12,15-16,23H,4-5,7-9H2,1-3H3/t12-,15-,16+,18+,19+,20-/m1/s1 |
InChI Key |
XOYLONZCXCRVKZ-XTDUBZMBSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C |
Canonical SMILES |
CC1C(=O)C2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.